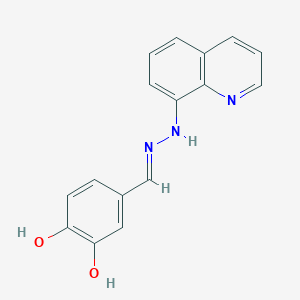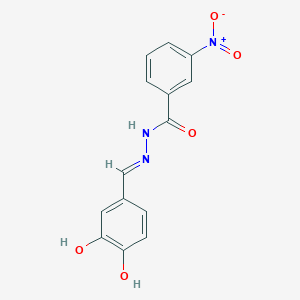
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that is widely used in scientific research applications. This compound is synthesized by reacting 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone has several scientific research applications. It is widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a ligand for the synthesis of metal complexes that exhibit interesting photophysical properties. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds. The fluorescence properties of this compound are sensitive to the presence of metal ions, which makes it a useful probe for the detection of these ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and is relatively stable under physiological conditions. Further studies are needed to determine the potential biological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used as a fluorescent probe for the detection of metal ions in complex biological samples. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for research related to 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone. One potential direction is the development of new metal complexes that exhibit enhanced photophysical properties. Another direction is the synthesis of new fluorescent probes that can be used for the detection of specific metal ions in biological samples. Furthermore, the potential biological effects of this compound should be investigated in more detail to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 9H-fluoren-9-ylidenehydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
2-bromo-6-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O3/c21-18-10-13(24(26)27)9-12(20(18)25)11-22-23-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,25H/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADFBNVWJETED-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6096358.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6096366.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6096372.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)

![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6096385.png)

![methyl 5-[5-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-furyl]-2-chlorobenzoate](/img/structure/B6096393.png)
![(5-fluoro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096396.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)